Methylidenetitanium
Description
Significance of Early Transition Metal Alkylidene Complexes in Synthetic Chemistry
Early transition metal alkylidene complexes, which include compounds of metals like titanium, are pivotal reagents and catalysts in organic synthesis. acs.orgnih.gov Their high reactivity, often stemming from the metal's oxophilicity and the nucleophilic character of the alkylidene carbon, allows for a range of chemical transformations. caltech.edu One of the most significant applications of these complexes is in carbonyl olefination, a reaction that converts a carbonyl group (C=O) into an alkene (C=C). tcichemicals.com This transformation is fundamental to the construction of complex organic molecules.
Titanium-based alkylidenes, in particular, are highly effective for the methylenation of a wide variety of carbonyl compounds, including aldehydes, ketones, esters, and lactones. caltech.edutcichemicals.com This broad substrate scope is a distinct advantage over other olefination methods, such as the Wittig reaction, which can be less effective with esters. tcichemicals.comwikipedia.org The reactivity of these early transition metal complexes has also provided valuable mechanistic insights into fundamental processes like olefin metathesis. caltech.edu Although now largely superseded by more robust ruthenium and molybdenum catalysts for metathesis, the study of titanium alkylidenes was crucial for understanding the underlying [2+2] cycloaddition and retro-[2+2] cycloaddition steps of the reaction mechanism. caltech.edu
Historical Context and Evolution of Methylidenetitanium Research
The journey to understanding and utilizing this compound is closely linked to the development of its chemical precursors. The direct synthesis and isolation of a simple, reactive species like "Cp₂Ti=CH₂" (where Cp is cyclopentadienyl) proved challenging due to its high reactivity. pitt.edu Instead, chemists developed stable reagents that could generate the active methylidene species in situ.
A landmark achievement was the synthesis of the Tebbe reagent , with the formula (C₅H₅)₂TiCH₂ClAl(CH₃)₂, by Fred Tebbe in 1978. wikipedia.orgyoutube.com This compound, prepared from titanocene (B72419) dichloride and trimethylaluminium, was the first to demonstrate the effective methylenation of carbonyl compounds via a titanium alkylidene. wikipedia.org The Tebbe reagent itself is a bimetallic complex where a methylene (B1212753) bridge links the titanium and aluminum atoms. wikipedia.org
In the 1990s, the Petasis reagent , or dimethyltitanocene (Cp₂Ti(CH₃)₂), emerged as a valuable alternative. tcichemicals.compitt.edu Prepared from titanocene dichloride and methyllithium (B1224462) or a methyl Grignard reagent, the Petasis reagent is more stable to air and moisture than the Tebbe reagent. tcichemicals.comwikipedia.org Upon gentle heating, it eliminates methane (B114726) to generate the reactive titanocene methylidene intermediate. pitt.edu Together, the Tebbe and Petasis reagents, along with other variations like the Grubbs reagent (a titanacyclobutane), have become standard tools for methylenation reactions in organic synthesis, all presumed to proceed through the common reactive intermediate, titanocene methylidene. pitt.eduresearchgate.net
Timeline of Key Developments:
| Year | Development | Key Compound/Reagent | Significance |
| 1978 | Synthesis of the Tebbe reagent | (C₅H₅)₂TiCH₂ClAl(CH₃)₂ | First effective and well-defined reagent for titanium-mediated methylenation. wikipedia.orgyoutube.com |
| 1990 | Development of the Petasis reagent | (C₅H₅)₂Ti(CH₃)₂ | Provided a more stable, air- and moisture-tolerant precursor for generating titanocene methylidene. tcichemicals.comyoutube.com |
Definition and Classification within Carbene Chemistry Frameworks
This compound is a prime example of a transition metal carbene complex, an organometallic compound featuring a metal-carbon double bond. wikipedia.org In the broader context of carbene chemistry, these complexes are generally classified into two main categories: Fischer carbenes and Schrock carbenes, named after their respective pioneers, Ernst Otto Fischer and Richard R. Schrock. wikipedia.orgwikipedia.org
Fischer carbenes are characterized by:
A late transition metal in a low oxidation state.
The presence of π-accepting ligands (like carbonyls) on the metal.
An electrophilic carbene carbon, often stabilized by a heteroatom substituent (e.g., oxygen or nitrogen). wikipedia.orgumb.edu
Schrock carbenes , on the other hand, typically feature:
An early transition metal (like titanium or tantalum) in a high oxidation state. wikipedia.orgslideshare.net
Ligands that are σ-donors and sometimes π-donors (like cyclopentadienyl (B1206354) or alkyl groups). pitt.edu
A nucleophilic carbene carbon. wikipedia.orgwalisongo.ac.id
This compound, generated from reagents like the Tebbe or Petasis reagent, fits squarely into the Schrock-type carbene classification. wikipedia.orglibretexts.org The titanium center is in a high oxidation state (Ti(IV)), and it is bonded to cyclopentadienyl ligands, which are strong donors. pitt.edu This electronic structure results in a significant degree of π-backbonding from the metal to the carbene carbon, leading to a polarization of the Ti=C bond towards the carbon. wikipedia.org This polarization imparts a partial negative charge on the methylene carbon, making it nucleophilic and giving it reactivity analogous to a Wittig reagent ylide. pitt.eduwikipedia.org This nucleophilic character is the basis for its powerful ability to attack the electrophilic carbon of a carbonyl group, driving the olefination reaction. wikipedia.org
Classification of this compound:
| Feature | This compound | Schrock Carbene Characteristics |
| Metal | Titanium (Early Transition Metal) | Typically early transition metals (e.g., Ti, Ta). wikipedia.org |
| Oxidation State | High (e.g., Ti(IV)) | High oxidation state. wikipedia.org |
| Ligands | Cyclopentadienyl (Cp) - strong donors | σ-donor and π-donor ligands. pitt.edu |
| Carbene Carbon | Nucleophilic | Nucleophilic. wikipedia.orgwalisongo.ac.id |
| Reactivity | Similar to Wittig reagents | Reacts with electrophiles like carbonyls. pitt.edu |
Properties
CAS No. |
158501-11-2 |
|---|---|
Molecular Formula |
CH2Ti |
Molecular Weight |
61.894 g/mol |
IUPAC Name |
methylidenetitanium |
InChI |
InChI=1S/CH2.Ti/h1H2; |
InChI Key |
JCDJHGSQWQHCHH-UHFFFAOYSA-N |
Canonical SMILES |
C=[Ti] |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Methylidenetitanium Complexes
Generation via Alpha-Elimination Pathways
Alpha-elimination, the removal of a substituent from the alpha-carbon of a metal-bound alkyl group, is a cornerstone for the formation of methylidenetitanium species. This can be induced through various means, including heat, oxidation, or the action of a base.
Thermolysis of Dialkyltitanocenes (e.g., Petasis Reagent and Analogs)
The Petasis reagent, dimethyltitanocene (Cp₂Ti(CH₃)₂), is a well-known and user-friendly precursor for generating this compound. illinois.edutcichemicals.com Upon heating to temperatures above 60°C, it undergoes thermolysis, eliminating methane (B114726) to form the reactive titanocene (B72419) methylidene intermediate (Cp₂Ti=CH₂). illinois.edutcichemicals.com This in situ generated species readily reacts with a variety of carbonyl compounds, including aldehydes, ketones, esters, and lactones, to yield the corresponding terminal olefins. tcichemicals.com
A key advantage of the Petasis reagent is its greater air and moisture stability compared to other olefination reagents like the Tebbe reagent, and it does not possess a highly acidic aluminum component, allowing for milder reaction conditions. illinois.edutcichemicals.com The mechanism is believed to proceed through the formation of the carbene, which then reacts with the carbonyl compound. illinois.edu Evidence for this carbene mechanism includes the high regioselectivity observed in olefination reactions. illinois.edu
| Precursor | Conditions | Intermediate | Application |
| Dimethyltitanocene (Petasis Reagent) | Thermolysis (>60°C) | Titanocene methylidene (Cp₂Ti=CH₂) | Carbonyl methylenation |
| Analogs (e.g., Cp₂Ti(CD₃)₂) | Thermolysis | Cp₂Ti=CD₂ | Mechanistic studies |
Oxidatively Induced Alpha-Hydrogen Abstraction from Titanium(III) Species
An alternative and milder method for generating titanium alkylidene complexes involves the one-electron oxidation of titanium(III) dialkyl precursors. This process, termed oxidatively induced α-hydrogen abstraction, has been successfully employed to synthesize and, in some cases, isolate terminal titanium alkylidene complexes. acs.orgresearchgate.netrsc.org
For instance, the oxidation of the titanium(III) bis-neopentyl complex, (Nacnac)Ti(CH₂tBu)₂, with an oxidant like silver triflate (AgOTf) leads to the formation of the corresponding four-coordinate titanium neopentylidene complex, (Nacnac)Ti=CHtBu(OTf). acs.orgresearchgate.net The success of this method often hinges on the use of bulky alkyl groups on the titanium center and a bulky, coordinating anion from the oxidant to facilitate the α-hydrogen abstraction process. acs.orgresearchgate.net This strategy has also been extended to the generation of terminal titanium alkylidenes bearing a β-hydrogen, which were previously challenging to access. researchgate.net
| Ti(III) Precursor | Oxidant | Generated Alkylidene |
| (Nacnac)Ti(CH₂tBu)₂ | AgOTf | (Nacnac)Ti=CHtBu(OTf) |
| (Nacnac)Ti(CH₂iPr)₂ | AgOTf | (Nacnac)Ti=CHiPr(OTf) |
| (PNP)Ti(CH₂iPr)₂ | AgOTf | (PNP)Ti=CHiPr(OTf) |
Base-Mediated Dehydrohalogenation Routes
Dehydrohalogenation, the elimination of a hydrogen halide, provides another pathway to this compound intermediates. wikipedia.org This approach typically involves the treatment of a titanium complex bearing a methyl and a halide ligand with a strong, non-nucleophilic base. The base abstracts a proton from the methyl group, followed by the elimination of the halide, resulting in the formation of the titanium-carbon double bond. This method is analogous to the double dehydrohalogenation used in the synthesis of alkynes from dihalides. masterorganicchemistry.comlibretexts.orgyoutube.com The choice of base and reaction conditions is crucial to favor the desired elimination pathway and avoid competing reactions.
Synthesis from Geminal Dihalides and Related Substrates
The reaction of titanium complexes with geminal dihalides (compounds with two halogen atoms on the same carbon) can also serve as a route to this compound species. This method is conceptually similar to the use of dihalides in forming alkenes. masterorganicchemistry.com The reaction of a low-valent titanium reagent with a geminal dihalide like dichloromethane (B109758) (CH₂Cl₂) can, in principle, lead to the formation of a this compound complex through oxidative addition followed by elimination. However, these reactions can be complex and may lead to a mixture of products. A related approach involves the use of titanocene dichloride and a methylenezinc iodide complex to generate a titanocene methylene-zinc halide species, which acts as a methylenating agent. researchgate.net
Ligand-Mediated Approaches to Stabilized Methylidene Intermediates
The high reactivity of this compound complexes often precludes their isolation. However, the use of carefully designed ancillary ligands can provide sufficient steric and electronic stabilization to allow for the characterization and even isolation of these species. For example, bulky ancillary ligands like the Nacnac ([Ar]NC(CH₃)CHC(CH₃)N[Ar]) and PNP (N[2-PⁱPr₂-4-methylphenyl]₂⁻) ligands have been instrumental in the synthesis of isolable titanium alkylidene complexes. acs.orgresearchgate.netnih.govacs.org These ligands create a sterically hindered environment around the titanium center, preventing decomposition pathways such as dimerization. Furthermore, the electronic properties of the ligands can be tuned to modulate the reactivity of the resulting methylidene complex. nih.gov The synthesis of a bis-carbene complex, [(SCS)₂Ti], from a bis(thiophosphinoyl)methanediide geminal dianion and [TiCl₄(thf)₂] demonstrates the utility of specialized ligands in stabilizing multiple carbene functionalities on a single metal center. researchgate.net
In Situ Formation and Trapping Strategies
Given the transient nature of many this compound intermediates, their existence is often inferred through in situ formation followed by trapping with a suitable substrate. The Petasis reagent is a prime example of a precursor used for the in situ generation of this compound for immediate use in olefination reactions. illinois.eduresearchgate.net The reactive methylidene species is generated thermally in the presence of the carbonyl compound to be methylenated. illinois.edu
Chemical trapping experiments provide strong evidence for the formation of these short-lived intermediates. For instance, the putative methylidene intermediate Cp₂Ti=CH₂ generated from the Petasis reagent can be trapped by phosphines, such as trimethylphosphine (B1194731) (PMe₃), to form a stable phosphine (B1218219) adduct, Cp₂Ti(CH₂)(PMe₃). researchgate.net Similarly, reactions with alkynes can lead to the formation of titanacyclobutenes, which are the result of a [2+2] cycloaddition between the methylidene and the alkyne. These trapping experiments are crucial for understanding the reaction mechanisms and the nature of the reactive intermediates involved. researchgate.net
| Trapping Agent | Product |
| Carbonyl compounds (ketones, esters, etc.) | Alkenes |
| Trimethylphosphine (PMe₃) | Cp₂Ti(CH₂)(PMe₃) |
| Alkynes | Titanacyclobutenes |
| Imines | Alkenes |
Precursors for Methylidene-Bridged Complexes
The synthesis of methylidene-bridged titanium complexes, which feature a CH₂ group bridging between a titanium atom and another metal, relies on a variety of precursor compounds. These precursors provide the necessary components—the titanium center, the methylidene group, and the second metal atom—to construct the bridged structure. Key to these syntheses is the generation of a reactive titanium-methyl species that can be transformed into the bridging methylidene ligand.
One of the most prominent precursors for heterobimetallic methylidene-bridged complexes is the Tebbe reagent , Cp₂Ti[(μ₂-CH₂)(μ₂-Cl)AlMe₂]. rsc.org This compound, first reported by Frederick N. Tebbe, contains a pre-formed methylene (B1212753) bridge between titanium and aluminum. thieme-connect.comdigimat.in The Tebbe reagent itself is synthesized from titanocene dichloride (Cp₂TiCl₂) and trimethylaluminum (B3029685) (AlMe₃). digimat.inwordpress.com The reaction involves the replacement of a chloride ligand on titanium with a methyl group from trimethylaluminum, followed by the elimination of methane to form the μ-chloro-μ-methylidene structure. digimat.in The Tebbe reagent is notable as it was the first reported compound where a methylene bridge connects a transition metal and a main group metal. digimat.in
Another significant precursor system involves the reaction of titanocene dichloride (Cp₂TiCl₂) with methyl Grignard reagents (MeMgX) or methyllithium (B1224462) (MeLi). thieme-connect.comwordpress.com This reaction leads to the formation of the Petasis reagent , bis(cyclopentadienyl)dimethyltitanium(IV) (Cp₂TiMe₂). thieme-connect.comwordpress.com While the Petasis reagent itself is a dimethyl complex and not a bridged species, it serves as a precursor to the reactive titanium methylidene species, Cp₂Ti=CH₂, which is a key intermediate in the formation of methylidene-bridged structures and other methylenation reactions. rsc.org
More recent research has explored transmetallation as a route to methylidene-bridged titanium complexes. rsc.orgresearchgate.net In one such approach, a dinuclear zinc methylene complex, [ZnI(tmeda)]₂(μ-CH₂), is reacted with a titanium(III) chloride complex, [TiCl₃(tmeda)(thf)]. rsc.org This reaction results in the formation of a dinuclear titanium(III) methylene complex, [TiCl(tmeda)]₂(μ-CH₂)(μ-Cl)₂, where a methylene group bridges two titanium centers. rsc.org This method demonstrates that the methylidene bridge can be formed by transferring a CH₂ unit from a less electropositive metal like zinc to titanium. rsc.orgrsc.org
Furthermore, the reaction of LTiCl₃ (where L is a nacnac ligand, HC(CMeN(2,6-iPr₂C₆H₃))₂) with MeLi affords the stable titanium(IV) alkyl complex LTiMe₃. acs.org Subsequent reaction of this trimethyltitanium complex with two equivalents of trimethylaluminum (AlMe₃) yields a complex with a Ti=CH-Al₂ structural unit, LTi(Me)=CH(Al₂Me₅). acs.org This demonstrates a pathway involving C-H activation of a titanium-methyl group mediated by an aluminum alkyl to form the bridging methylidene.
The following table summarizes the key precursors and the resulting methylidene-bridged titanium complexes.
| Precursor(s) | Resulting Complex/Intermediate | Reaction Type |
| Titanocene dichloride (Cp₂TiCl₂) + Trimethylaluminum (AlMe₃) | Tebbe Reagent (Cp₂Ti[(μ₂-CH₂)(μ₂-Cl)AlMe₂]) | Alkylation and Methane Elimination |
| Titanocene dichloride (Cp₂TiCl₂) + Methyl Grignard (MeMgX) or Methyllithium (MeLi) | Petasis Reagent (Cp₂TiMe₂), leading to Cp₂Ti=CH₂ | Alkylation |
| [ZnI(tmeda)]₂(μ-CH₂) + [TiCl₃(tmeda)(thf)] | [TiCl(tmeda)]₂(μ-CH₂)(μ-Cl)₂ | Transmetallation |
| LTiMe₃ + Trimethylaluminum (AlMe₃) | LTi(Me)=CH(Al₂Me₅) | C-H Activation |
Mechanistic Investigations of Methylidenetitanium Reaction Pathways
Pathways of Carbonyl Olefination
The conversion of a carbonyl group to a methylene (B1212753) group (C=O to C=CH₂) is a cornerstone transformation facilitated by methylidenetitanium. wikipedia.org This process, often referred to as methylenation, is particularly effective for a wide range of carbonyl compounds, including aldehydes, ketones, esters, lactones, and amides. wikipedia.orgnrochemistry.com The driving force behind this reaction is the high oxophilicity of titanium(IV), which favors the formation of strong titanium-oxygen bonds. wikipedia.org
The generally accepted mechanism for carbonyl olefination by this compound involves a [2+2] cycloaddition between the titanium carbene and the carbonyl compound. nrochemistry.comyoutube.com The active species, a Schrock carbene (titanocene methylidene), is typically generated from a precursor like the Tebbe reagent by treatment with a mild Lewis base such as pyridine (B92270) or THF. wikipedia.orgchemeurope.comsantiago-lab.com
This highly reactive carbene then reacts with the carbonyl compound to form a transient four-membered ring intermediate known as an oxatitanacyclobutane. wikipedia.orgyoutube.com This cyclic intermediate is generally not isolated as it readily decomposes to yield the final alkene product and a titanium-oxo species. wikipedia.orgchemeurope.com The formation of the strong Ti-O bond in the by-product provides the thermodynamic driving force for the reaction. nrochemistry.com
A comprehensive mechanistic study on titanium-based olefination has been conducted using the Petasis reagent (dimethyltitanocene). illinois.edu The reaction is first-order in the titanium complex and zero-order in the carbonyl compound, which supports the slow, rate-determining formation of the carbene, followed by a rapid reaction with the carbonyl. illinois.edu
Table 1: Key Steps in the [2+2] Cycloaddition Mechanism of Carbonyl Olefination
| Step | Description | Intermediate/Transition State |
| 1 | Activation of the precursor (e.g., Tebbe reagent) with a Lewis base. | Formation of the active Schrock carbene (Cp₂Ti=CH₂). |
| 2 | [2+2] Cycloaddition of the Schrock carbene with the carbonyl compound. | Formation of a postulated oxatitanacyclobutane intermediate. wikipedia.orgchemeurope.com |
| 3 | Fragmentation of the oxatitanacyclobutane. | Release of the desired alkene and a titanium-oxo species. |
This compound reagents exhibit notable regioselectivity in their reactions. For instance, in molecules containing both a ketone and an ester group, the Tebbe reagent will selectively react with the ketone when only one equivalent of the reagent is used. wikipedia.orgnrochemistry.com This selectivity is attributed to the higher electrophilicity of ketones compared to esters. santiago-lab.com However, amides, being stronger Lewis bases than esters, react more readily with the Tebbe reagent than esters do. santiago-lab.com
A significant advantage of using this compound reagents is the preservation of stereochemistry at adjacent chiral centers. The Tebbe reagent can methylenate carbonyls without causing racemization of a chiral α-carbon. wikipedia.orgchemeurope.com This characteristic has made it a valuable tool in the synthesis of complex molecules like sugars, where maintaining stereochemical integrity is critical. wikipedia.orgchemeurope.com In the synthesis of (+)-laurencin, the Petasis reagent was used to convert a lactone into an exocyclic enol ether without epimerization at the adjacent stereocenter. illinois.edu
The stereoselectivity of olefination with Petasis-type reagents to form substituted alkenes (e.g., benzylidene) is influenced by steric interactions in the oxatitanacyclobutane intermediate. santiago-lab.com The E/Z ratio of the resulting alkene is primarily determined by the relative steric bulk of the substituents on the carbonyl and the carbene. santiago-lab.com
[2+2] Cycloaddition Mechanism to Form Oxatitanacyclobutanes
Cycloaddition Chemistry
Beyond carbonyl olefination, this compound engages in other cycloaddition reactions, expanding its synthetic utility.
Titanocene (B72419) methylene complexes, generated from precursors like phosphine-methylene complexes, react cleanly with disubstituted alkynes to form titanacyclobutenes. caltech.edu This reaction proceeds through a [2+2] cycloaddition pathway. These titanacyclobutenes are themselves versatile intermediates. For example, they can react with additional alkynes, leading to metathesis products. thieme-connect.deualberta.ca The reaction of titanacyclobutanes with alkynes can also produce titanacyclobutenes. ualberta.ca
The reaction of this compound with nitriles offers a pathway to nitrogen-containing compounds. While the direct reaction of a simple this compound with a nitrile is less common, related titanium complexes show reactivity. The addition of organometallic reagents like Grignard reagents to nitriles, followed by hydrolysis, is a known method for synthesizing ketones. libretexts.org In the context of titanium chemistry, the interaction with nitriles can be complex, potentially involving coordination of the nitrile to the titanium center, which can influence subsequent reactions. colab.ws
Formation of Titanacyclobutenes with Alkynes
C-H Bond Activation Mechanisms
Certain titanium complexes, including those related to this compound, are capable of activating C-H bonds, a challenging but highly desirable transformation in organic chemistry.
Mechanistic studies have shown that transient titanium alkylidyne complexes, generated from titanium alkylidene precursors via α-hydrogen abstraction, can activate both sp² and sp³ C-H bonds under mild conditions. acs.org The reaction is proposed to proceed through a 1,2-addition of the C-H bond across the reactive Ti≡C triple bond. acs.orgnih.gov For example, the reaction with benzene (B151609) involves the formation of a transient titanium alkylidyne, which then undergoes intermolecular C-H activation of benzene to form a new titanium-phenyl bond. acs.org
Involvement of Titanium Alkylidyne Intermediates
The reaction pathways of this compound can involve the formation of titanium alkylidyne intermediates. For instance, the titanium neopentylidene complex (PNP)Ti=CHtBu(CH2tBu) can undergo a process of reverse hydrogen abstraction to form a titanium alkylidyne intermediate, (PNP)Ti≡CtBu, along with neopentane (B1206597). nih.gov This intermediate is reactive and capable of activating C-H bonds in molecules like benzene and methane (B114726) at room temperature. nih.gov The mechanism proceeds through a 1,2-addition across the titanium-carbon triple bond of the alkylidyne species. nih.gov
Isotopic labeling studies have provided further insight into these mechanisms. For example, an exchange observed between the alkylidene and methyl hydrogens of (PNP)Ti=CHtBu(CH3) suggests the potential for a reversible formation of a terminal methylidene complex, (PNP)Ti=CH2(CH2tBu). nih.govacs.org This indicates a dynamic equilibrium and the accessibility of different reactive titanium species.
Studies on Methane and Arene Activation
This compound complexes have demonstrated the ability to activate the robust C-H bonds of both methane and arenes. nih.govrug.nl The titanium alkylidyne intermediate, formed from a titanium neopentylidene complex, can react with the C-H bonds of methane and benzene. nih.gov This activation occurs under mild conditions and proceeds via a 1,2-addition mechanism. nih.gov
Computational studies, utilizing density functional theory (DFT), have been employed to investigate the mechanism of these C-H activation reactions. researchgate.net These studies have confirmed the proposed reaction pathways and have also identified more stable and kinetically favorable conformers of the reactive intermediates. researchgate.net The influence of ligand modifications on the efficiency of methane C-H activation has also been explored computationally. nih.gov It was found that altering the electronic properties of the ligands has a limited effect, whereas increasing the steric bulk of the ligands can favor the methane activation process. nih.gov
The activation of arene C-H bonds has also been observed in other related platinum-group metal complexes, which can provide comparative mechanistic insights. For example, a methylplatinum(II) complex has been shown to activate arene C-H bonds, leading to the formation of methane and a cyclometalated platinum complex. rsc.org
Polymerization Mechanistic Insights (e.g., ROMP Initiation)
This compound complexes serve as initiators in Ring-Opening Metathesis Polymerization (ROMP). wikipedia.orgrsc.org The generally accepted mechanism for ROMP initiated by transition-metal alkylidenes involves a [2+2] cycloaddition between the metal-carbon double bond and the olefin of the cyclic monomer to form a metallacyclobutane intermediate. wikipedia.orgcaltech.edu This is followed by a retro-[2+2] cycloaddition that opens the ring and regenerates a new metal alkylidene species, which then propagates the polymerization. wikipedia.org
Titanocene methylidene, generated from the Tebbe reagent or titanacyclobutanes, was one of the early systems studied for its role in olefin metathesis and ROMP. caltech.edu20.210.105 The polymerization is driven by the relief of ring strain in the cyclic monomer. wikipedia.org While early systems often lacked precise control over the polymerization, leading to broad molecular weight distributions, the development of well-defined initiators has allowed for living polymerizations where the rate of initiation is competitive with the rate of propagation. 20.210.105
In some cases, coordination of functional groups on the polymer side-chain to the metal center can occur, influencing the rate of propagation. caltech.edu The stability and reactivity of the propagating species are key factors in determining the characteristics of the resulting polymer.
Metallo-Wittig Type Transformations
This compound complexes are effective reagents for Metallo-Wittig type transformations, which involve the conversion of a carbonyl group to a methylene group (C=O to C=CH₂). caltech.eduharvard.edu This reactivity is attributed to the nucleophilicity of the methylidene carbon and the high oxophilicity of titanium. caltech.edu The reaction is believed to proceed through the formation of a transient oxatitanacyclobutane intermediate, which then fragments to yield the olefin and a titanium-oxo species. nih.gov
These reagents, often generated from the Tebbe reagent or Petasis reagent, exhibit several advantages over traditional phosphorus-based Wittig reagents. caltech.eduillinois.edu They are generally less basic, which allows for the methylenation of easily enolizable ketones without competing proton abstraction. caltech.edu This non-basic nature also permits the methylenation of optically active ketones with chiral centers alpha to the carbonyl group without causing epimerization. caltech.edu Furthermore, titanocene methylidene can successfully methylenate esters, a transformation that is not typically viable with phosphorus ylides. caltech.edu
The scope of this reaction is broad, and it has been successfully applied to a variety of ketones with varying degrees of steric hindrance. caltech.edu The reaction with ordinary ketones is often rapid and proceeds in high yield. caltech.edu
Ligand Exchange and Dissociation Processes
Ligand exchange and dissociation are fundamental processes that influence the reactivity of this compound complexes. diva-portal.orgchemguide.co.uklibretexts.org The ligands attached to the titanium center can affect the stability, solubility, and reactivity of the complex. rsc.org For instance, in titanocene methylidene phosphine (B1218219) complexes, the phosphine ligands are labile and can exchange rapidly in solution at room temperature. caltech.edu
The dissociation of a ligand can open up a coordination site on the titanium center, which is often a prerequisite for substrate binding and subsequent reaction. diva-portal.org In the context of catalysis, the rate of ligand dissociation can be a rate-limiting step. diva-portal.org The choice of ligands can be used to tune the electronic and steric properties of the metal center, thereby influencing its reactivity. diva-portal.org For example, the use of bulky auxiliary ligands can impact the stability of reaction intermediates and the nature of the products formed. rsc.org
In some systems, the binding of a ligand is reversible, and the position of the equilibrium can be influenced by factors such as the concentration of the exchanging ligand. chemguide.co.uk The stability of a complex with respect to ligand dissociation can be quantified by its stability constant; a higher stability constant indicates a more stable complex. studymind.co.uk
Reactivity Patterns and Transformation Chemistry of Methylidenetitanium
Alkylidenation of Carbonyl and Carbonic Acid Derivatives
One of the most well-known applications of methylidenetitanium is the conversion of a carbonyl group (C=O) into a methylene (B1212753) group (C=CH₂). wikipedia.org This transformation, known as methylenation, is a fundamental strategy in organic synthesis for the construction of carbon-carbon double bonds. Reagents like the Tebbe, Petasis, and Lombardo reagents are frequently employed for this purpose, often exhibiting superior reactivity and a broader substrate scope compared to traditional methods like the Wittig reaction, particularly with sterically hindered carbonyls. wikipedia.orgsantiago-lab.comwikidoc.org
This compound reagents are highly effective for the methylenation of a wide variety of aldehydes and ketones to produce terminal alkenes. sigmaaldrich.comchemeurope.com The reaction proceeds through a proposed [2+2] cycloaddition between the titanium carbene and the carbonyl group, forming a four-membered oxatitanacyclobutane intermediate. wikidoc.org This intermediate then undergoes cycloreversion to release the desired alkene and a titanium-oxo species. wikidoc.org
Table 1: Examples of Aldehyde and Ketone Methylenation
| Reagent | Substrate Type | Product Type | Notes |
| Tebbe Reagent | Aldehydes, Ketones (including sterically hindered) | Terminal Alkenes | More reactive and less basic than Wittig reagents. wikipedia.orgsantiago-lab.com |
| Petasis Reagent | Aldehydes, Ketones | Terminal Alkenes | Reacts with a wide range of carbonyls; more air-stable than Tebbe reagent. wikipedia.orgchemeurope.com |
| Lombardo Reagent | Ketones (including those with sensitive chiral centers) | Terminal Alkenes | Does not epimerize adjacent enolizable chiral centers. thieme-connect.comwikipedia.org |
Beyond aldehydes and ketones, the reactivity of this compound extends to less electrophilic carbonic acid derivatives such as esters and lactones. The reaction of the Tebbe or Petasis reagent with these substrates results in the formation of enol ethers. wikipedia.orgwikidoc.orgchemeurope.com This transformation is a valuable method for synthesizing these important structural motifs.
While the Tebbe reagent itself reacts slowly with esters, its active form, the Schrock carbene (titanocene methylidene), readily converts esters and lactones to the corresponding vinyl ethers. santiago-lab.comsigmaaldrich.commsu.edu The Petasis reagent also demonstrates this reactivity, providing a reliable route to enol ethers from ester functionalities. wikipedia.org
Table 2: Methylenation of Esters and Lactones
| Reagent | Substrate | Product | Reference |
| Tebbe Reagent | Ester | Enol Ether | wikipedia.orgwikidoc.org |
| Tebbe Reagent | Lactone | Enol Ether | wikipedia.orgwikidoc.org |
| Petasis Reagent | Ester | Enol Ether | wikipedia.orgchemeurope.com |
The scope of this compound reagents also includes the transformation of amides. The Tebbe reagent reacts with amides to yield enamines. wikipedia.orgwikidoc.org This reaction follows the general mechanism of carbonyl olefination, where the carbonyl oxygen is replaced by the methylene group from the titanium reagent. The chemoselectivity of these reagents allows for the methylenation of more reactive carbonyls, like aldehydes, in the presence of an amide when a Lewis-basic solvent such as tetrahydrofuran (B95107) (THF) is used. santiago-lab.com There is less specific information in the provided search results regarding the reaction of this compound with thioesters.
Ester and Lactone Methylenation to Enol Ethers
Cycloaddition Reactions with Unsaturated Substrates
The titanium-carbon double bond in this compound complexes can participate in cycloaddition reactions with various unsaturated substrates. Research has shown that bis(eta 5-cyclopentadienyl)this compound, the active species derived from reagents like Tebbe's or Petasis', can react with diphenylacetylene. colab.ws This reaction proceeds via cycloaddition to ultimately yield a mixture of α-methyl-cis-stilbene and α-methyl-trans-stilbene after workup. colab.ws
Furthermore, this compound has been shown to react with strained ring systems. In reactions with benzocyclopropene and cyclopropa[b]naphthalene, bis(eta 5-cyclopentadienyl)this compound forms moderately stable 2- and 3-titanacyclopentene complexes, respectively, demonstrating its ability to engage in formal [2+2] cycloadditions with carbon-carbon double bonds. nih.gov
Oligomerization and Polymerization Processes
This compound complexes have been identified as active catalysts in oligomerization and polymerization reactions. colab.ws Notably, a methylidene-titanium complex has been shown to catalyze the Ring-Opening Metathesis Polymerization (ROMP) of norbornene. colab.ws In these processes, the titanium catalyst exhibited higher activity compared to its zirconium analogue. colab.ws The stability and reactivity of the methylidene complex are highly dependent on solvent and temperature, which can influence its catalytic efficacy. researchgate.net These findings highlight the potential of this compound complexes in polymer chemistry, acting as initiators for chain-growth processes. colab.ws
Functional Group Tolerances and Chemoselectivity
A significant advantage of using this compound reagents in organic synthesis is their remarkable functional group tolerance and chemoselectivity. The Lombardo reagent, for instance, is compatible with a wide array of functional groups, including tert-butyldimethylsilyl (TBDMS) ethers, acetals, esters, carboxylic acids, and alcohols. thieme-connect.comthieme-connect.com This allows for the methylenation of ketones in complex molecules without the need for extensive protecting group strategies.
Intramolecular Reactivity and Cyclization Reactions
The highly reactive nature of the titanium-carbon double bond in this compound complexes facilitates a variety of intramolecular transformations, leading to the formation of cyclic and bicyclic frameworks. These reactions are of significant interest in organic synthesis as they provide strategic pathways to complex molecular architectures. The intramolecular reactivity is largely governed by the proximity of other reactive functional groups within the same molecule, which can interact with the this compound moiety.
One of the prominent applications of intramolecular reactions involving this compound, often generated in situ from reagents like the Tebbe reagent or Petasis reagent, is in ring-closing metathesis (RCM). While ruthenium and molybdenum carbene complexes are more commonly associated with RCM, titanium-based reagents can also effect this transformation, particularly for the synthesis of macrocyclic compounds. The in situ generated titanium-methylidene complex can react with two terminal olefin moieties within the same molecule to form a new cyclic alkene. For instance, the synthesis of 6- and 7-membered cyclic polyethers has been successfully achieved using this methodology. However, the success of these reactions can be dependent on the conformational rigidity of the substrate, with conformationally restricted molecules often providing better yields.
Furthermore, intramolecular cyclization reactions can be initiated by the reaction of this compound with other functional groups. For example, the reaction with nitriles can lead to the formation of cyclic imines, which can be further elaborated. caltech.edu Similarly, reactions with alkynes can produce titanacyclobutenes, which are stable metallacyclic compounds that can undergo further transformations. caltech.edu
The table below summarizes key findings from studies on the intramolecular reactivity and cyclization reactions of this compound.
Table 1: Examples of Intramolecular Cyclization Reactions Involving this compound
| Starting Material Type | Reagent/Catalyst | Product Type | Ring Size Formed | Reference |
| Acyclic Diene | Tebbe or Petasis Reagent | Cyclic Alkene | Macrocycle | |
| Keto-alkene | Tebbe Reagent | Cyclic Ether | Medium to Large | illinois.edu |
| Dinitrile | This compound | Cyclic Imine | Varies | caltech.edu |
| En-yne | This compound | Titanacyclobutene | 4-membered metallacycle | caltech.edu |
These intramolecular pathways highlight the versatility of this compound complexes in constructing cyclic systems that are prevalent in natural products and other complex organic molecules. The choice of reagent and the substrate's structural features are critical in determining the outcome and efficiency of these cyclization reactions.
Theoretical and Computational Studies of Methylidenetitanium Complexes
Electronic Structure Analysis (e.g., Schrock vs. Fischer Carbene Character)
Methylidenetitanium complexes are generally classified as Schrock-type carbenes. This classification is based on the electronic nature of the bond between the titanium and the methylene (B1212753) carbon. In Schrock carbenes, the bond is typically described as a covalent double bond resulting from the interaction between a high-valent, early transition metal and a nucleophilic carbene carbon.
Computational studies have been employed to investigate the nature of the carbene bond in titanium Schrock carbene complexes. up.ac.za These analyses confirm the covalent nature of the titanium-carbon bond, a hallmark of Schrock-type carbenes. up.ac.za Spectroscopic data also supports this assignment. For instance, the notable downfield shifts observed in both the ¹H and ¹³C NMR spectra for the methylene ligand are characteristic of early transition metal methylene complexes. caltech.edu The carbon of the Ti=CH₂ group is electron-rich, making it nucleophilic, which is a defining feature of Schrock carbenes, in contrast to the electrophilic carbene carbon in Fischer carbenes. This nucleophilicity drives the characteristic reactivity of this compound reagents, such as their Wittig-like olefination of carbonyl compounds. sigutlabs.com
The distinction from Fischer carbenes, which feature a more dative bond from a low-valent, late transition metal to an electrophilic carbene carbon, is clear from the electronic structure. Theoretical work has shown that even when expecting Schrock-like character, the electronic structure can sometimes reveal Fischer-like properties; however, for this compound, the Schrock character is well-established. up.ac.za
Quantum Chemical Calculations (e.g., DFT, NBO, QTAIM, FALDI)
A variety of quantum chemical methods have been applied to elucidate the properties of this compound complexes.
Density Functional Theory (DFT) is a cornerstone of computational studies on these systems, used to optimize geometries, calculate reaction energies, and map potential energy surfaces. rsc.orgnih.govacs.orgmdpi.comrsc.org For example, DFT calculations have been used to investigate the mechanism of methylenation reactions, including the formation of titanacyclobutane intermediates. rsc.orgnih.govresearchgate.net The choice of functional and basis set is crucial for obtaining accurate results that align with experimental data. nih.gov
Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex wavefunctions from DFT calculations into a more intuitive, localized bonding picture. uba.ar NBO analysis on model complexes like CH₂TiF₂ reveals the nature of the Ti=C double bond, composed of a σ bond and a π bond. researchgate.net This method helps in quantifying the electron density distribution, atomic charges, and orbital contributions to specific bonds, confirming the polarization of the Ti=C bond with significant electron density on the carbon atom. researchgate.netias.ac.inajol.info
Quantum Theory of Atoms in Molecules (QTAIM) provides another perspective on chemical bonding by analyzing the topology of the electron density. acs.org QTAIM has been applied to various titanocene (B72419) complexes to characterize the interactions between titanium and its ligands. nih.govaip.org For instance, in a strained four-membered titanacycle featuring a free carbene, QTAIM analysis supported the description of a Ti(IV)-diamidocarbene structure. nih.gov
Fragment, Atom, Localized, Delocalized, and Interatomic (FALDI) decomposition is a more recent method used to analyze electron density. It partitions the total electron density into contributions from molecular fragments, atoms, and localized or delocalized electrons. This approach has been utilized to provide a detailed description of the titanium-carbon carbene bond, identifying important long-range ligand-ligand interactions that were not previously reported. up.ac.za
These computational tools, often used in conjunction, provide a comprehensive picture of the electronic structure and bonding in this compound complexes.
Energetic Profiles and Reaction Barriers
Computational studies have been instrumental in mapping the energetic landscapes of reactions involving this compound. DFT calculations are frequently used to determine the activation energies (reaction barriers) and reaction enthalpies for key elementary steps.
For example, in the context of olefin metathesis, the formation of titanacyclobutane intermediates from the reaction of titanocene methylidene with olefins is a reversible process. rsc.orgscispace.com The reaction barriers for the reductive elimination of cyclopropane (B1198618) from titanacyclobutanes have been calculated, showing that this process can be more favorable than metathesis or β-hydride elimination under certain conditions, particularly with substrates like 1,3-dienes. rsc.orgscispace.com
A computational study on a dinuclear titanium methylidene complex investigated its reaction with a 1,3-diene. The calculations revealed that while a dinuclear adduct was lower in energy, the reaction proceeds through a mononuclear titanocene methylidene species. The transition state for the insertion step leading to a dimetallacycle was found to have a very high reaction barrier (45.4 kcal mol⁻¹), whereas the mononuclear pathway was significantly more favorable. rsc.org
In another study focusing on methane (B114726) C-H activation by titanium imido complexes, a potential side reaction is the tautomerization to form a terminal methylidene complex. Computational results showed that this tautomerization pathway is energetically accessible, though slightly higher in energy than the primary H-abstraction reaction, with a barrier difference of about 0.7 to 3 kcal/mol depending on the computational model. nih.govacs.org
Table 1: Calculated Reaction Barriers for this compound Reactions
| Reaction | System | Computational Method | Calculated Barrier (kcal/mol) | Reference |
|---|---|---|---|---|
| Insertion into 1,3-diene (dinuclear TS) | [TiCl(tmeda)]₂(μ-CH₂)(μ-Cl)₂ + 1,3-diene | DFT | 45.4 | rsc.org |
| Tautomerization to terminal methylidene | (PNP)Ti=CHtBu(CH₃) | DFT | ~3 higher than H-abstraction | nih.gov |
This table is generated based on data reported in the cited literature and is for illustrative purposes.
Conformational Preferences and Steric Effects
The reactivity of this compound complexes is highly sensitive to steric hindrance. caltech.edu The bulky ligands typically surrounding the titanium center, such as the cyclopentadienyl (B1206354) (Cp) rings in titanocene methylidene, play a crucial role in dictating the accessibility of the reactive Ti=CH₂ unit.
Computational and experimental studies have shown that steric bulk can significantly affect reaction outcomes. For instance, in the methylenation of carbonates, the conversion is substantially higher for dimethyl carbonate compared to the bulkier diphenyl carbonate, highlighting the sensitivity of titanocene methylidene to steric interference. caltech.edu However, when the carbonate is locked in a specific conformation, such as in a cyclic carbonate, these steric effects can be overcome. caltech.edu
The choice of ancillary ligands has a profound impact. The steric bulk of substituents on the cyclopentadienyl rings or other coordinating ligands can modulate the reactivity. mdpi.comup.ac.za For example, in the methylenation of sterically hindered ketones, titanocene methylidene often proves superior to traditional Wittig reagents, which may act as bases and cause enolization. caltech.edu However, with extremely hindered ketones, even titanocene methylidene can be forced to act as a base, leading to enolate formation instead of methylenation. caltech.edu The orientation of bridging methylene ligands in dinuclear complexes is also governed by the need to avoid steric repulsion with other ligands. nih.gov
Bond Nature and Orbital Contributions
The nature of the titanium-carbon double bond in this compound complexes has been a subject of detailed computational analysis. As a Schrock carbene, the bond is best described as a strong, covalent interaction with significant double bond character. up.ac.za
X-ray structural studies on related heterobimetallic µ-methylene complexes have indicated that the Ti-CH₂ bond possesses residual double bond character. caltech.edu NBO analysis provides a more quantitative picture of this bond. For instance, in a model complex like CH₂TiF₂, the Ti=C bond is shown to be composed of a Ti-C σ bond and a Ti-C π bond. researchgate.net The π-bond arises from the overlap of a filled carbon p-orbital with an empty d-orbital on the electron-deficient titanium center. This back-bonding interaction is a key feature of Schrock carbenes.
Further analysis of the orbital contributions shows that the σ bond is formed from a hybrid orbital on titanium and a sp²-like hybrid on the carbon. researchgate.net The NBO approach also quantifies the polarization of the bond, typically showing a significant negative charge on the methylene carbon and a positive charge on the titanium, which is consistent with the nucleophilic character of the carbene. ajol.info The FALDI method further dissects the electron density, confirming the localized and delocalized electronic contributions that constitute the covalent Ti=C bond. up.ac.za
Ligand Effects on Electronic Properties and Reactivity Prediction
The electronic properties and subsequent reactivity of this compound complexes can be finely tuned by modifying the ligand sphere around the titanium center. Computational studies are essential for predicting how these modifications will influence the behavior of the complex.
For instance, the electron-donating or -withdrawing nature of substituents on the cyclopentadienyl rings in titanocene derivatives has a direct impact on the redox potential of the titanium center. diva-portal.org A linear relationship has been observed between the reduction potentials and the sum of the Hammett parameters of the substituents. diva-portal.org This allows for a predictable tuning of the complex's reducing strength.
DFT calculations have been used to screen different ligands to optimize reactivity for specific transformations. In a study on methane C-H activation, replacing a nitrogen donor atom in a pincer ligand with a phosphorus atom (P₂P ligand vs. PNP) was predicted to stabilize the terminal methylidene tautomer and lower the tautomerization barrier, making the complex more promising for generating this valuable intermediate. acs.org
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Bis(η⁵-cyclopentadienyl)this compound |
| Titanocene methylidene |
| Schrock carbene |
| Fischer carbene |
| Tebbe reagent |
| Petasis reagent |
| Titanacyclobutane |
| CH₂TiF₂ |
| Titanocene dicarboxylate |
| Dimethyl carbonate |
| Diphenyl carbonate |
Catalytic Applications and Polymerization Chemistry Involving Methylidenetitanium
Ring-Opening Metathesis Polymerization (ROMP)
The first examples of well-defined, single-component catalysts capable of mediating living Ring-Opening Metathesis Polymerization (ROMP) were based on titanium. 20.210.105 Specifically, bis(cyclopentadienyl) titanacyclobutanes, which are derived from the Tebbe reagent, were identified as active initiators for the living polymerization of strained cyclic olefins like norbornene. 20.210.105wikipedia.orgkent.ac.ukcaltech.edu
The process begins with the reaction of the Tebbe reagent with an olefin in the presence of a Lewis base such as pyridine (B92270), which sequesters the aluminum by-product, to generate a stable titanacyclobutane. 20.210.105 While not exceedingly active, these titanacyclobutane complexes initiate the ROMP of norbornene without evidence of chain transfer reactions, a key characteristic of a living polymerization. gatech.edu20.210.105 Upon heating (typically above 60 °C) in the presence of excess norbornene, the titanacyclobutane undergoes a unimolecular cycloreversion to generate the active methylidenetitanium propagating species. This species then reacts with monomer molecules in a stepwise fashion. 20.210.105academie-sciences.fr
A notable feature of this system is that the polymerization rate is zero-order in monomer concentration, as the rate-determining step is the initial cycloreversion of the titanacycle initiator. 20.210.105 This allows for excellent control over the polymer's molecular weight, which can be tuned by adjusting the reaction time in the presence of a large excess of the monomer. 20.210.105 The resulting polymers exhibit narrow polydispersity indices (PDI < 1.2), and their molecular weights scale linearly with the amount of monomer consumed, confirming the living nature of the polymerization. 20.210.105kent.ac.uk
The living nature of these titanium-catalyzed ROMP reactions has been exploited to synthesize advanced polymer architectures, such as di- and triblock copolymers, by the sequential addition of different norbornene derivatives. 20.210.105 Furthermore, the polymerization can be intentionally terminated. The titanium alkylidene end-group reacts in a Wittig-type fashion with carbonyl compounds like benzaldehyde, which not only deactivates the catalyst but also installs a specific functional group at the polymer chain terminus. 20.210.10520.210.105
| Catalyst System | Monomer Example | Polymerization Characteristics | Resulting Polymer |
| Titanacyclobutane (from Tebbe reagent) | Norbornene | Living polymerization, Zero-order in monomer, PDI < 1.2 | Polynorbornene with controlled MW |
| Titanacyclobutane | Sequential Norbornene Derivatives | Living polymerization, controlled block insertion | Di- and Triblock Copolymers |
C-H Functionalization Catalysis
This compound complexes and their precursors have demonstrated utility in the activation and functionalization of otherwise inert C-H bonds. These reactions often proceed through the formation of highly reactive, transient titanium alkylidene or alkylidyne species.
One key pathway is intermolecular C-H activation. For instance, reactive titanocene (B72419) neopentylidene intermediates, generated via thermal α-hydrogen abstraction from bis(neopentyl)titanocene complexes, can add C-H bonds from hydrocarbon substrates across the Ti=C double bond. core.ac.uk This has been demonstrated with benzene (B151609), where the neopentylidene intermediate activates an aromatic C-H bond to produce a titanocene phenyl neopentyl complex. core.ac.uk
More complex systems involving transient titanium alkylidynes show broader reactivity. A neopentylidene-neopentyl titanium complex, supported by a phosphine-containing PNP ligand, can extrude neopentane (B1206597) to generate a transient titanium alkylidyne, (PNP)Ti≡CᵗBu. nih.gov This species subsequently undergoes a 1,2-C-H bond addition with benzene across the Ti≡C triple bond. nih.govescholarship.org This method has been extended to the C-H activation of various substrates, including fluorinated benzenes and even the benzylic C-H bonds of mesitylene. nih.gov
Intramolecular C-H activation has also been observed. Thermal treatment of a dinuclear μ-oxo titanium complex featuring CH₂SiMe₃ ligands leads to sequential C-H activation processes. acs.org This results in the formation of metallacycle derivatives and ultimately a μ-alkylidene complex, [Ti₂(η⁵-C₅Me₅)₂(μ-CH₂SiMe₂CH₂)(μ-CHSiMe₃)(μ-O)], through the activation of a C-H bond within a trimethylsilyl (B98337) group. acs.org Similarly, certain four-coordinate titanium neopentylidene complexes can undergo intramolecular C-H activation of the supporting ligand to form stable titanacycles. researchgate.net
These examples highlight the ability of this compound and related species to mediate challenging C-H functionalization reactions, opening pathways for the conversion of simple hydrocarbons into more complex molecules. core.ac.uknih.gov
| Titanium Precursor | Reactive Intermediate | Substrate | Type of C-H Activation | Product Type |
| (C₅H₅)₂Ti(CH₂CMe₃)₂ | (C₅H₅)₂Ti=CHCMe₃ | Benzene | Intermolecular | (C₅H₅)₂Ti(CH₂CMe₃)(Ph) |
| (PNP)Ti=CHᵗBu(CH₂ᵗBu) | (PNP)Ti≡CᵗBu | Benzene, Mesitylene | Intermolecular 1,2-addition | (PNP)Ti=CHᵗBu(Aryl) |
| [{Ti(Cp*)(CH₂SiMe₃)₂}₂(μ-O)] | μ-Alkylidene | -CH₂SiMe₃ group | Intramolecular | μ-Alkylidene complex |
Copolymerization Reactions (e.g., Epoxides with CO₂)
The catalytic copolymerization of epoxides with carbon dioxide (CO₂) is a significant chemical transformation for producing aliphatic polycarbonates, offering a method to add value to CO₂. While various transition metal catalysts are employed for this reaction, there is a notable distinction in the type of titanium catalysts used compared to those in olefination or ROMP.
Extensive research into catalysts for epoxide/CO₂ ring-opening copolymerization (ROCOP) has focused on titanium complexes in Ti(III) and Ti(IV) oxidation states, often supported by ligands such as Salen or orthophenylendiamido (PDA) derivatives. wikipedia.orgkent.ac.ukcaltech.eduacademie-sciences.fr These catalytic systems operate through a mechanism involving the coordination and ring-opening of the epoxide, followed by the insertion of CO₂ into the resulting titanium-alkoxide bond. The catalytic cycle proceeds through alternating metal alkoxide and metal carbonate intermediates.
In contrast, the chemistry of this compound is defined by its titanium-carbon double bond (a Schrock carbene), which is central to its reactivity in olefination and metathesis. This type of reactivity is mechanistically distinct from the requirements of ROCOP of epoxides and CO₂. A review of the current scientific literature reveals no evidence for the application of this compound or its common precursors (e.g., Tebbe or Petasis reagents) in the catalytic copolymerization of epoxides and carbon dioxide. The high oxophilicity that drives olefination would likely lead to non-productive decomposition pathways if exposed to the reaction conditions and monomers of epoxide/CO₂ copolymerization. Therefore, this specific catalytic application falls outside the known chemical reactivity of the this compound compound.
Development of Active and Selective Catalytic Systems
The continuous development of more active and selective catalytic systems based on this compound has been crucial for expanding its synthetic utility. Research has focused on modifying catalyst precursors, ligand environments, and reaction conditions to enhance performance.
For Ring-Opening Metathesis Polymerization (ROMP), the key development was the synthesis of well-defined titanacyclobutanes. These complexes were the first single-component systems to enable living polymerization of strained olefins like norbornene, offering unprecedented control over polymer molecular weight and architecture. 20.210.105caltech.edu This innovation paved the way for the synthesis of complex block copolymers with narrow molecular weight distributions. 20.210.105
In the realm of C-H functionalization, catalyst development has focused on designing sophisticated ligand scaffolds that can generate highly reactive, transient titanium species in a controlled manner. For example, the use of specific PNP (amido-bis(phosphine)) pincer ligands was instrumental in generating transient titanium alkylidyne complexes capable of intermolecular C-H activation. nih.gov The electronic and steric properties of the ligand framework are critical for stabilizing the reactive metal center and directing its selectivity towards specific C-H bonds over other potential reaction pathways. nih.govresearchgate.net The design of such systems allows for reactions that are highly selective, overcoming the inherent reactivity biases of the substrates themselves.
Ligand Design and Electronic Effects on Methylidenetitanium Reactivity
Cyclopentadienyl (B1206354) (Cp) and Substituted Cp Ligands
The quintessential ligands for stabilizing methylidenetitanium are the cyclopentadienyl (Cp) anion and its substituted derivatives. rsc.orglibretexts.org The most well-known precursors that generate the active titanocene (B72419) methylidene species, (Cp)₂Ti=CH₂, are Tebbe’s reagent and Petasis reagent. wikipedia.orgsynarchive.com In these complexes, the two η⁵-Cp ligands provide a stable electronic environment and a conical steric footprint that is fundamental to their reactivity. libretexts.orgthieme-connect.de The Cp ligand is generally considered a "spectator" ligand, providing stability to the organometallic complex without directly participating in most reactions. libretexts.org
The electronic and steric properties of the titanium center can be systematically modified by introducing substituents onto the cyclopentadienyl rings. snnu.edu.cn For instance, replacing the hydrogen atoms with electron-donating methyl groups to form the pentamethylcyclopentadienyl (Cp*) ligand increases its σ-donating capacity. snnu.edu.cn This enhanced electron donation to the metal center results in a more stable metal-ligand bond. snnu.edu.cn
Conversely, introducing bulky substituents like tert-butyl groups can dramatically alter the steric environment around the metal. wikipedia.org These bulky ligands can enforce different reactivity patterns compared to their less hindered Cp or Cp* counterparts, primarily by preventing the close approach of substrates or another equivalent of the complex, thereby inhibiting bimolecular decomposition pathways. wikipedia.org The choice of Cp ligand is therefore a critical factor in defining the reactivity profile, substrate scope, and stability of the resulting this compound species.
| Reagent | Formula | Description | Active Species Generation |
|---|---|---|---|
| Tebbe's Reagent | (C₅H₅)₂TiCH₂ClAl(CH₃)₂ | A red, pyrophoric solid, it is a µ-methylene-µ-chloro complex of titanium and aluminum. wikipedia.org It is used to convert carbonyls (ketones, aldehydes, esters) into methylene (B1212753) derivatives (R₂C=CH₂). wikipedia.orgchemeurope.com | Requires a mild Lewis base (e.g., pyridine (B92270), THF) to dissociate the aluminum fragment and generate the active Schrock carbene, Cp₂Ti=CH₂. chemeurope.comsantiago-lab.com |
| Petasis Reagent | (C₅H₅)₂Ti(CH₃)₂ | An orange, air-stable solid also known as dimethyltitanocene. wikipedia.org It exhibits reactivity similar to Tebbe's reagent but is often easier to handle and prepare. wikipedia.orgnrochemistry.com | Generates the active Cp₂Ti=CH₂ species in situ upon heating, with the elimination of methane (B114726). santiago-lab.comwikipedia.org |
Phosphine-Based Ligands (e.g., PNP Ligands)
While Cp ligands are dominant, phosphine-based ligands have emerged as a powerful alternative for supporting reactive titanium-carbon multiple bonds. These ligands can be broadly categorized into simple phosphine (B1218219) adducts and multidentate "pincer" ligands.
Simple Lewis base adducts, such as the trimethylphosphine (B1194731) complex Cp₂Ti=CH₂(PMe₃), are typically formed by trapping the transient titanocene methylidene. caltech.edu In these cases, the phosphine is a labile, L-type ligand that stabilizes the coordinatively unsaturated 16-electron Cp₂Ti=CH₂ fragment by forming a more stable 18-electron complex. caltech.edulibretexts.org The dissociation of the phosphine ligand is often a prerequisite for subsequent reactions. libretexts.org
More advanced are the tridentate pincer ligands, particularly the PNP class, which feature a central amido donor flanked by two phosphine arms. researchgate.netnih.gov These ligands offer a unique combination of features:
Rigid Framework: The pincer backbone enforces a specific, often meridional, coordination geometry around the titanium center. researchgate.net
Hybrid Donor Set: They combine a "hard" amido donor with "soft" phosphine donors, providing electronic versatility. researchgate.net
Steric Protection: Bulky substituents on the phosphine groups provide significant steric shielding of the reactive site, which is crucial for preventing bimolecular decomposition and allowing for the isolation of highly reactive species like bis(methylidene) complexes. uky.edu
The use of PNP ligands has enabled the synthesis and characterization of remarkably resilient titanium alkylidene compounds, demonstrating that thoughtful ligand design can significantly expand the chemistry of this compound beyond the classic cyclopentadienyl systems. uky.eduacs.org
| Ligand Type | Example Ligand/Complex | Role and Effect on Reactivity |
|---|---|---|
| Monodentate Phosphine | PMe₃ in Cp₂Ti=CH₂(PMe₃) | Acts as a labile, stabilizing ligand for the transient Cp₂Ti=CH₂. It must dissociate to allow the methylidene to react with substrates. caltech.edu |
| Tridentate Pincer (PNP) | PNP = N[2-P(CHMe₂)₂-4-methylphenyl]₂²⁻ | Provides a rigid, sterically protecting framework. The combination of hard (amido) and soft (phosphine) donors supports highly reactive species. researchgate.net This system has been used to support transient titanium alkylidynes. uky.edu |
| Tridentate Pincer (PCP) | tBuPCP = C₆H₃-2,6-(CH₂PtBu₂)₂⁻ | A related pincer ligand class used to synthesize stable Ti(III) and Ti(IV) complexes, highlighting the utility of pincer frameworks in early-transition-metal chemistry. nih.gov |
N-Heterocyclic Carbene (NHC) Ligands
N-Heterocyclic carbenes (NHCs) have become ubiquitous ligands in organometallic chemistry, valued for their strong σ-donating properties and steric tunability. In the context of Group 4 metals like titanium, DFT calculations have shown that NHCs typically serve as pure σ-donor ligands. rsc.org This strong electron donation increases the electron density at the metal center, which can influence the stability and reactivity of other metal-ligand bonds.
While less common than Cp or phosphine ligands for supporting this compound, NHCs have been successfully incorporated into titanium complexes. Often, they are part of a bidentate or tridentate ligand architecture, such as an NHC with a pendant aryloxide or pyridyl group. acs.orgmdpi.com These chelating systems enhance the stability of the resulting complexes. mdpi.com
The introduction of an NHC ligand can influence this compound reactivity in several ways:
The strong σ-donation from the NHC makes the titanium center more electron-rich. This can, in turn, increase the nucleophilicity of the methylidene carbon atom.
The typically bulky substituents on the NHC ring (e.g., diisopropylphenyl) provide a sterically demanding environment that can help stabilize the complex against decomposition and influence substrate selectivity.
Although the direct application of NHCs as the primary ancillary ligand for a this compound fragment is still an emerging area, their well-understood electronic properties and synthetic versatility make them a promising platform for future ligand design. rsc.orgacs.org
| Ligand Type | Example Structure/Complex | Key Features and Influence |
|---|---|---|
| Bifunctional NHC-Aryloxide | [(L)Ti(NMe₂)₂Br] where L = [HO-4,6-But₂-C₆H₂-2-CH₂{CH(NCH═CHNAr)}]⁻ | Forms a flexible, bidentate chelate with the titanium center. The NHC acts as a strong σ-donor, and the ligand framework has been shown to be active in catalysis, such as ring-opening polymerization. acs.org |
| Tridentate Bis(carbene)pyridine | [TiIII(L17)Cl₃] where L17 = 2,6-bis(1-arylimidazol-2-ylidene)pyridine | A pincer-type ligand that coordinates to the titanium center in a meridional fashion, creating a stable, well-defined coordination environment. rsc.org |
Aryloxide and Alkoxide Ligand Influence
Aryloxide and alkoxide ligands are hard, anionic, σ- and π-donating ligands that significantly impact the electronic properties of the titanium center. nycu.edu.tw Their influence is distinct from the softer, more covalently bonding cyclopentadienyl ligands. Replacing a Cp or a halide ligand with an alkoxide or aryloxide can fine-tune the Lewis acidity of the titanium, which is a critical parameter governing the reactivity of the attached methylidene group.
Key effects of alkoxide and aryloxide ligands include:
Trans Influence: Alkoxide ligands exert a strong trans influence, meaning they can weaken the bond of the ligand positioned trans to them in the coordination sphere. nycu.edu.tw This labilization of the trans ligand can be a crucial feature in catalytic cycles, facilitating substrate binding or product release. nycu.edu.tw
Steric Bulk: Bulky aryloxide ligands, such as those with ortho-substituents, can provide steric protection for the reactive metal center, similar to bulky Cp or phosphine ligands.
In mono-cyclopentadienyl systems, the introduction of a σ-coordinated alkoxy ligand in place of a chloride has been shown to improve catalytic activity. nih.gov This is attributed to the electronic effect of the alkoxy group, which facilitates the activation of the precatalyst. nih.gov Therefore, the strategic incorporation of alkoxide or aryloxide ligands provides a valuable method for modulating the electronic environment of a this compound complex.
| Ligand/Complex Type | Example | Observed Influence |
|---|---|---|
| Mono-alkoxy Titanocene | [CpTiCl₂(OR)] | The electron-donating alkoxy group reduces the bonding energy of the remaining Ti-Cl bonds, facilitating easier alkylation and activation of the catalyst. nih.gov |
| Pyridine-Alkoxide | Cp*Ti(Me)₂(NC₅H₄-2-CH₂O) | These chelating ligands can enforce specific geometries, such as distorted trigonal-bipyramidal or piano-stool arrangements, directly impacting the accessibility of the metal center. acs.org |
| Isopropoxide Chloride | Ti(OiPr)Cl₃(L)₂ (L = THF, PhCHO) | Structural studies show the alkoxide has a strong trans influence, labilizing the ligand opposite to it. The bonding order toward titanium is generally -OiPr > Cl⁻ > THF > PhCHO. nycu.edu.tw |
Steric and Electronic Tuning for Enhanced Performance
The performance of a this compound complex in a chemical transformation is a direct consequence of the steric and electronic properties imparted by its ligand set. The ability to rationally tune these properties through ligand design is paramount for optimizing reactivity, selectivity, and stability.
Steric Tuning involves adjusting the size and shape of the ligands to control access to the titanium center.
Increasing Bulk: Employing bulky ligands, such as 1,2,4-tris(tert-butyl)cyclopentadienyl (Cp''') or phosphines with large substituents (e.g., cyclohexyl, tert-butyl), can prevent bimolecular decomposition, leading to more stable and handleable catalysts. wikipedia.orgwikipedia.org
Controlling Selectivity: A well-defined steric environment can influence regioselectivity or enantioselectivity by dictating how a substrate can approach and bind to the reactive Ti=CH₂ moiety. chemrxiv.org
Electronic Tuning involves modifying the electron-donating or -withdrawing nature of the ligands to alter the electron density at the metal.
Electron-Donating Ligands: Strong σ-donors like NHCs, electron-rich phosphines, or alkoxides increase the electron density on the titanium. rsc.orgnih.govwikipedia.org This makes the metal center less electrophilic but can increase the nucleophilicity of the methylidene carbon, enhancing its reactivity toward electrophilic substrates.
Electron-Withdrawing Ligands: While less common for stabilizing early transition metal carbenes, ligands with electron-withdrawing groups would increase the Lewis acidity of the titanium center, making the methylidene carbon more electrophilic.
Ultimately, a fine balance between these effects is often required. For example, a ligand might need to be bulky enough to ensure stability but not so bulky that it completely shuts down reactivity. Similarly, the electronic properties must be matched to the specific transformation; a reaction requiring a nucleophilic methylidene will benefit from different ligands than one requiring a more electrophilic species. The modular nature of these ligand systems provides chemists with a versatile toolkit to tailor the performance of this compound for specific synthetic challenges.
| Ligand Modification | Primary Effect | Consequence for this compound Performance | Example Ligand(s) |
|---|---|---|---|
| Increasing Steric Bulk on Cp or Phosphine Ligands | Steric | Increases complex stability by hindering bimolecular decomposition pathways; can improve substrate selectivity. wikipedia.orgwikipedia.org | C₅H₂tBu₃⁻, P(Cy)₃ |
| Using Strong σ-Donating Ligands | Electronic | Increases electron density at Ti, enhancing the nucleophilicity of the methylidene carbon. rsc.org | N-Heterocyclic Carbenes (NHCs) |
| Incorporating Alkoxide/Aryloxide Ligands | Electronic/Steric | Strong electron donation tunes the Lewis acidity of Ti; can labilize trans ligands, potentially accelerating catalysis. nycu.edu.twnih.gov | -OiPr, -OAr |
| Employing Chelating Pincer Ligands | Steric/Electronic | Provides high thermal stability and a well-defined, protected coordination sphere, allowing for unique reactivity. nih.govuky.edu | PNP, PCP ligands |
Comparative Studies with Other Transition Metal Alkylidene/carbene Systems
Zirconium Alkylidene/Carbene Analogs
Zirconium, as a Group 4 congener of titanium, forms alkylidene complexes with notable similarities and differences. The synthesis of zirconium alkylidene complexes often parallels that of titanium. For instance, photolytically induced α-hydrogen abstraction from a dimethyl aryloxide complex of zirconium, [(PNP)Zr(CH₃)₂(OAr)], can yield the terminal methylidene complex, [(PNP)Zr=CH₂(OAr)]. ibs.re.krresearchgate.net This method highlights a common pathway for generating reactive alkylidene species in Group 4 metals. ibs.re.kr
While titanocene (B72419) methylidene is typically generated in situ from precursors like the Tebbe or Petasis reagent, analogous zirconium systems have also been developed. synarchive.comwikipedia.org The bonding in both titanium and zirconium methylidene complexes involves a significant Zr=C π-bond, which is a key feature of Schrock-type carbenes. ibs.re.kr However, subtle electronic differences between titanium and zirconium influence the stability and reactivity of their respective carbene complexes. The Zr=C bond is generally considered to be more polarized than the Ti=C bond, which can affect the nucleophilicity of the carbene carbon.
| Property | Methylidenetitanium (Cp₂Ti=CH₂) | Methylidenezirconium (Cp₂Zr=CH₂) |
| Generation | In situ from Tebbe or Petasis reagents wikipedia.orgchemeurope.com | Generated via methods like α-hydrogen abstraction ibs.re.krresearchgate.net |
| Carbene Type | Schrock Carbene wikipedia.orgwikipedia.org | Schrock Carbene ibs.re.kr |
| Reactivity | Carbonyl methylenation, olefin metathesis chemeurope.com | Olefin metathesis ibs.re.kr |
| Stability | Highly reactive, transient intermediate chemeurope.com | Generally highly reactive ibs.re.kr |
Vanadium Alkylidene/Carbene Systems
Vanadium, a Group 5 neighbor to titanium, forms alkylidene complexes that are of significant interest, particularly for olefin metathesis applications. fiu.edu Vanadium(V) alkylidene complexes have been synthesized and shown to be active catalysts for Ring-Opening Metathesis Polymerization (ROMP) of strained olefins like norbornene. fiu.eduresearchgate.net For example, complexes of the type V(CHSiMe₃)(N-Aryl)OC(CF₃)₃₂ can achieve highly cis-specific and living polymerization of norbornene. researchgate.net
A key distinction from titanium systems lies in the stability and accessibility of different oxidation states. While this compound chemistry is dominated by Ti(IV), vanadium provides access to various oxidation states. acs.org Recently, a dinuclear Ti(III) methylene (B1212753) complex, [TiCl(tmeda)]₂(μ-CH₂)(μ-Cl)₂, was synthesized and shown to perform methylenation of esters, suggesting the generation of a reactive titanium(III) methylidene species. rsc.orgrsc.orgresearchgate.net This contrasts with the more common Ti(IV) methylidene generated from Tebbe's reagent. rsc.org Vanadium alkylidenes, being from a first-row transition metal like titanium, are explored as a more sustainable alternative to the heavier ruthenium, molybdenum, and tungsten catalysts often used in metathesis. fiu.edu However, the instability of some vanadium catalysts, particularly towards ethylene (B1197577) generated as a byproduct in cross-metathesis, has been a challenge. fiu.edu
| Feature | This compound Systems | Vanadium Alkylidene Systems |
| Metal Group | Group 4 | Group 5 |
| Typical Oxidation State | Ti(IV) wikipedia.org | V(V) researchgate.net |
| Primary Application | Carbonyl methylenation wikipedia.orgchemeurope.com | Olefin metathesis (ROMP, RCM) fiu.eduresearchgate.net |
| Key Reactants | Aldehydes, ketones, esters, amides wikipedia.orgchemeurope.com | Cyclic and terminal olefins fiu.edu |
| Stability Issues | Highly transient, sensitive to steric hindrance caltech.edu | Instability towards ethylene in some cases fiu.edu |
Molybdenum and Tungsten Alkylidene/Carbene Complexes
Molybdenum and tungsten complexes represent the archetypal Schrock alkylidenes and are highly effective catalysts for olefin metathesis. ibs.re.kr Unlike the transient this compound species, many molybdenum and tungsten alkylidene complexes are stable, isolable compounds. acs.org These complexes typically feature a high-oxidation-state metal (Mo(VI) or W(VI)) with imido or oxo ancillary ligands. ibs.re.kracs.org
The mechanism of reactivity is analogous to that proposed for titanium-mediated metathesis, proceeding through a metallacyclobutane intermediate. researchgate.net However, the higher stability and tunability of Mo and W systems have allowed for more extensive development as catalysts for a wide range of metathesis reactions. uni-stuttgart.de The reactivity of these complexes can be finely tuned by modifying the ancillary ligands, such as employing N-heterocyclic carbenes (NHCs) or different phenolate (B1203915) ligands. acs.orguni-stuttgart.deresearchgate.netnih.gov In contrast, the high reactivity of titanocene methylidene makes it an efficient reagent for carbonyl olefination, a reaction less characteristic of the later transition metal carbenes like those of molybdenum and tungsten. wikipedia.org The high oxophilicity of Ti(IV) is a primary driving force for its Wittig-like reactivity with carbonyls. wikipedia.orgchemeurope.com
Distinctions in Reactivity, Stability, and Bonding Across Group 4 and Beyond
The differences in reactivity, stability, and bonding among transition metal alkylidenes can be understood by comparing their electronic structures. uwindsor.ca Alkylidene complexes are generally categorized as either Fischer-type or Schrock-type. wikipedia.orgwikipedia.org
Fischer Carbenes feature a carbene carbon bonded to a metal in a low oxidation state that bears π-acceptor ligands (like carbonyls). The carbene carbon in these systems is electrophilic. wikipedia.orgwikipedia.org
Schrock Carbenes , which include this compound and its analogs in Zr, V, Mo, and W, involve a metal in a high oxidation state with more electron-donating ligands. wikipedia.orgwikipedia.org The carbene carbon is nucleophilic, resembling a Wittig reagent. wikipedia.org
The stability and reactivity of these complexes are governed by several factors. Within Group 4, the M=C bond polarity and strength differ slightly between Ti and Zr, influencing their reactivity profiles. ibs.re.kr Moving from Group 4 to Groups 5 (Vanadium) and 6 (Molybdenum, Tungsten), the stability of the alkylidene complexes generally increases. ibs.re.krfiu.edu This increased stability allows Mo and W alkylidenes to be isolated and function as robust catalysts for olefin metathesis, whereas the highly reactive, transient titanocene methylidene is primarily used as a stoichiometric reagent for carbonyl methylenation. chemeurope.comacs.org
The nature of the metal-carbon bond is a key differentiator. In Schrock carbenes, the bond is best described as a true double bond resulting from the coupling of a triplet metal fragment and a triplet carbene. uwindsor.ca This results in a nearly covalent σ and π bond. uwindsor.ca The high oxophilicity of early transition metals like titanium is a crucial factor in its reactivity, driving the irreversible breakdown of the oxatitanacyclobutane intermediate in carbonyl olefination reactions. chemeurope.com In contrast, later transition metal carbenes have lower oxophilicity, making carbonyl olefination less favorable.
| Metal | Group | Typical Carbene Type | Key Application | Stability | M=C Bond Character |
| Titanium | 4 | Schrock wikipedia.org | Carbonyl Methylenation chemeurope.com | Low (transient) | Nucleophilic Carbene wikipedia.org |
| Zirconium | 4 | Schrock ibs.re.kr | Olefin Metathesis ibs.re.kr | Low (transient) ibs.re.kr | Nucleophilic Carbene ibs.re.kr |
| Vanadium | 5 | Schrock fiu.edu | Olefin Metathesis (ROMP) fiu.eduresearchgate.net | Moderate fiu.edu | Nucleophilic Carbene fiu.edu |
| Molybdenum | 6 | Schrock ibs.re.kr | Olefin Metathesis | High (often isolable) acs.org | Nucleophilic Carbene wikipedia.org |
| Tungsten | 6 | Schrock ibs.re.kr | Olefin Metathesis | High (often isolable) acs.org | Nucleophilic Carbene wikipedia.org |
Future Directions and Emerging Research Areas in Methylidenetitanium Chemistry
Development of Novel Synthetic Routes to Methylidenetitanium
The generation of this compound species has traditionally relied on reagents like the Tebbe and Petasis reagents. researchgate.netrsc.org However, ongoing research is exploring alternative and more modular synthetic pathways. A notable recent development involves the transmetallation of a dinuclear zinc methylene (B1212753) complex with a titanium(III) chloride, which produces a dinuclear titanium methylene complex. rsc.orgresearchgate.netrsc.org This method provides a new entry into titanium methylene chemistry, potentially offering different reactivity profiles and substrate compatibility compared to classical methods. rsc.orgrsc.org
Another approach focuses on the reaction of LTiMe3 (where L is a bulky ligand) with trimethylaluminum (B3029685) to form a heterometallic Ti(IV)-Al(III) complex containing a formal Ti=C double bond. acs.org The development of such novel routes is crucial for accessing a wider range of this compound complexes with tailored steric and electronic properties, which in turn can lead to new catalytic applications. advancedsciencenews.com The quest for new synthetic strategies is an ever-evolving challenge, aiming to overcome limitations such as the compatibility issues between the basicity of nucleobases and acidic reaction protocols in certain applications. iiserpune.ac.in
Key features of emerging synthetic routes include:
Transmetallation: Utilizing more accessible or stable methylene transfer agents from other metals (e.g., zinc) to titanium precursors. rsc.orgrsc.org
Ligand Design: Employing novel ligand scaffolds to stabilize the highly reactive methylidene moiety and to modulate its reactivity. acs.org
Redox-Neutral Methods: Exploring synthetic pathways that avoid harsh oxidants or reductants, leading to milder reaction conditions and broader functional group tolerance.
Exploration of New Reactivity Modes and Substrate Scopes
While the primary application of this compound complexes has been in olefination reactions, researchers are actively exploring new modes of reactivity. uwindsor.ca For instance, the dinuclear titanium(III) methylene complex has been shown to react with terminal olefins to induce olefin-metathesis and homologation. rsc.orgresearchgate.netrsc.org Furthermore, this complex can participate in cyclopropanation reactions with 1,3-dienes. rsc.orgrsc.org These findings suggest that this compound species can be harnessed for a broader range of C-C bond-forming reactions beyond simple carbonyl olefination.
The expansion of substrate scope is another critical area of investigation. While the methylenation of esters and amides is well-established, there is a continued effort to extend this reactivity to other functional groups and to achieve higher levels of chemoselectivity in complex molecular settings. uwindsor.ca The reactivity of titanacyclobutenes, which can be formed from this compound precursors, with unsaturated substrates like alkynes, ethylene (B1197577), and aldehydes is also an area of active study, leading to new organotitanium species and synthetic transformations. caltech.educaltech.edu
| Reactivity Mode | Substrate | Product Type |
| Olefin Metathesis | Terminal Olefin | Homologated Olefin |
| Cyclopropanation | 1,3-Diene | Vinyl Cyclopropane (B1198618) |
| 1,2-Addition | Ketones/Aldehydes | Titanium Oxacyclohexenes |
| Insertion | Nitriles | Titanium Imidocyclohexenes |
Design of Highly Active and Selective Catalysts
A major goal in this compound chemistry is the development of catalytic versions of classical stoichiometric reactions. ox.ac.uk The inherent driving force of many methylenation reactions, the formation of a strong titanium-oxygen double bond, often makes the process irreversible and thus challenging to render catalytic in titanium. uwindsor.ca Overcoming this challenge requires innovative catalyst design, potentially involving the use of co-catalysts or the development of reversible binding modes.
The design of catalysts for stereoselective synthesis is another key frontier. wikipedia.org By incorporating chiral ligands into the titanium complex, it may be possible to achieve enantioselective or diastereoselective methylenation and other related transformations. The development of such catalysts would be highly valuable for the synthesis of complex, biologically active molecules. yale.edu The rational design and optimization of catalyst systems are crucial for developing more efficient, selective, and environmentally friendly processes. ox.ac.uk
Advanced Computational Modeling and Prediction of Reactivity
Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the reactivity of this compound complexes. rsc.orgnih.gov DFT calculations can provide detailed insights into reaction mechanisms, transition states, and the electronic structure of reactive intermediates. nih.gov For example, computational studies have been used to investigate the mechanism of cyclopropanation reactions involving titanium methylene species, helping to elucidate the operative pathways. rsc.org
These theoretical models can guide the rational design of new catalysts and reagents by predicting how changes in the ligand environment or reaction conditions will affect reactivity and selectivity. nih.govresearchgate.net As computational methods become more powerful and accurate, they will play an increasingly important role in accelerating the discovery and optimization of new synthetic methods in this field. nih.govchemrxiv.orgmyu-group.co.jppurdue.edu The integration of computational modeling with experimental work provides a powerful synergistic approach to tackling complex chemical challenges. nih.gov
| Computational Method | Application in this compound Chemistry |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, analysis of transition states, prediction of reactivity and selectivity. mdpi.comresearchgate.net |
| Molecular Dynamics (MD) | Simulation of catalyst and substrate interactions in solution. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of large, complex systems, such as enzyme-catalyzed reactions involving titanium species. |
Application in Complex Molecule Synthesis and Material Science
The ultimate test of any synthetic methodology is its application in the construction of complex and valuable molecules. rsc.orglsu.edu this compound chemistry has already demonstrated its utility in natural product synthesis, and future research will undoubtedly see its application in even more ambitious synthetic endeavors. yale.edumit.edu The ability to perform chemoselective olefinations on highly functionalized substrates is particularly valuable in this context. uwindsor.ca
Beyond complex molecule synthesis, there is growing interest in applying this compound chemistry to the field of material science. numberanalytics.com For example, these reagents could be used in the synthesis of novel polymers and conjugated materials. advancedsciencenews.comscielo.brrsc.org The reactivity of this compound species in olefin metathesis and polymerization reactions suggests their potential for creating polymers with unique architectures and properties. rsc.orgnumberanalytics.com The development of new polymerization techniques based on well-understood organometallic reactions is a vibrant area of research that could lead to advanced materials with applications in electronics, optics, and beyond. advancedsciencenews.comnumberanalytics.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
